Cerebrocrast
Übersicht
Beschreibung
Cerebrocrast, also known as IOS-11212, is a calcium channel antagonist potentially for the treatment of cerebral vasospasm and cognition disorder. As Cerebrocrast decreased glucose levels in normal and streptozotocin (STZ)-induced diabetic rats, it also promoted glucose uptake by the brain, intensified insulin action and formation de novo of insulin receptors. Cerebrocrast did not alter current kinetics in either investigated channel, and the inhibition of calcium current was partly reversible or irreversible. As Cerebrocrast inhibited L- and T-type calcium channels, it can prevent vasoconstriction of kidney arterioles and aldosterone secretion that have significant roles in the development of hypertension and diabetic nephropathy.
Wissenschaftliche Forschungsanwendungen
Enhancing Cerebral Blood Flow and EEG Normalization
- Effect in Brain Ischemia : Cerebrocrast, a 1,4-dihydropyridine derivative, has been shown to accelerate blood delivery to the brain and normalize the electroencephalogram (EEG) spectrum and total power during brain ischemia in rats. This effect helps in leveling manifestations of interhemispheric asymmetry in both the EEG and cerebral blood flow (Plotnikov, Vaizova, & Suslov, 2006).
Anti-Inflammatory Effects
- Impact on Rat Paw Edema and THP-1 Cells : Cerebrocrast has demonstrated anti-inflammatory properties in a rat paw edema model and on human monocytic THP-1 cells. In the rat model, it prevented inflammation with maximal activity observed in the 0.1-0.25 mg/kg range. In vitro, it inhibited secretion of interleukin-1 beta, interleukin-6, and neurotoxic products by THP-1 cells, suggesting potential usefulness in treating inflammatory disorders and neurodegenerative diseases where microglial activation plays a key role (Klegeris et al., 2002).
Antiedematous Activity in Cerebral Ischemia
- Effect on Brain Tissue Edema and Microvascularization : In Wistar rats, cerebrocrast limited the development of brain tissue edema and improved microvascular status by reducing nonfunctioning capillaries and increasing the number of larger diameter capillaries. This showcases its antioxidative effects in cerebral ischemia (Plotnikov, Vaizova, & Plotnikova, 1995).
Interaction with Calcium Channels
- Blocking Calcium Currents : Cerebrocrast has been found to inhibit current flux through L-type (CaV1.2b) and T-type (CaV3.1) calcium channels. Its interaction with these channels differs from other dihydropyridines, indicating its unique neuroprotective and potential antidiabetic properties (Drı́geľová et al., 2009).
Effects on Erythrocyte Function
- Improving Erythrocyte Deformability and Oxygen Affinity : Cerebrocrast prevented erythrocyte deformability disturbances during cerebral ischemia in rats. It also reduced erythrocyte aggregation, strengthened erythrocytic aggregates, and enhanced hemoglobin's affinity for oxygen, linked with increases in erythrocytic 2,3-diphosphoglycerate levels (Plotnikova, Firsov, & Saratikov, 1993).
Stroke-Protecting Agents in Ischemic Stroke Model
- Protection Against Endothelin-1-Induced Ischemic Stroke : In a rat model, cerebrocrast normalized neurological disturbances induced by endothelin-1, improved muscle tone, reduced degenerated cortical cells, and diminished infarction size. This indicates its potential for designing novel stroke-protecting agents to prevent severe post-stroke neurological consequences (Rumaks et al., 2012).
Eigenschaften
CAS-Nummer |
118790-71-9 |
---|---|
Produktname |
Cerebrocrast |
Molekularformel |
C26H35F2NO7 |
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
bis(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H35F2NO7/c1-5-11-32-13-15-34-24(30)21-17(3)29-18(4)22(25(31)35-16-14-33-12-6-2)23(21)19-9-7-8-10-20(19)36-26(27)28/h7-10,23,26,29H,5-6,11-16H2,1-4H3 |
InChI-Schlüssel |
ASCWBYZMMHUZMQ-UHFFFAOYSA-N |
SMILES |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C |
Kanonische SMILES |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
118790-71-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2,6-dimethyl-3,5-bis(2'-propoxyethoxycarbonyl)-4-(2''-difluoromethoxyphenyl)-1,4-dihydropyridine cerebrocrast IOS 11212 IOS-1.1212 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.